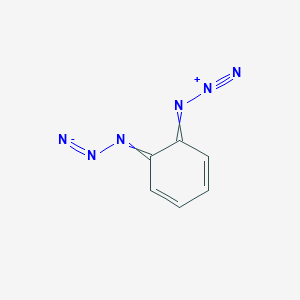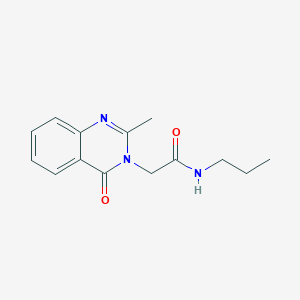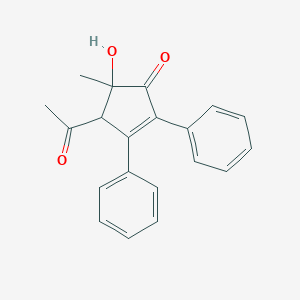
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with isopropylamine and a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1-isopropyl-3-methyluracil: Similar in structure but lacks the dione functionality.
6-chloro-1-isopropyl-3-methylthymine: Contains a methyl group at the 5-position instead of the 3-position.
6-chloro-1-isopropyl-3-methylcytosine: Contains an amino group at the 4-position instead of the dione.
Uniqueness
6-chloro-1-isopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine, isopropyl, and methyl groups, along with the dione functionality, makes it a versatile compound for various applications.
Propiedades
Número CAS |
925688-12-6 |
|---|---|
Fórmula molecular |
C8H11ClN2O2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)11-6(9)4-7(12)10(3)8(11)13/h4-5H,1-3H3 |
Clave InChI |
CXSZWSOPYFTMGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=O)N(C1=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


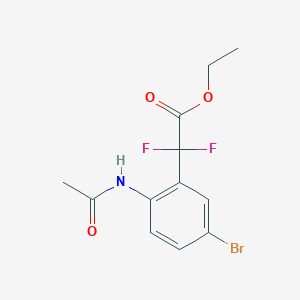
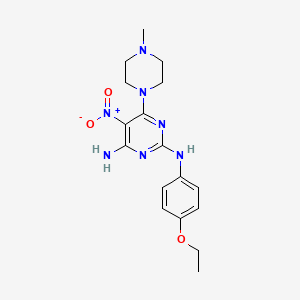

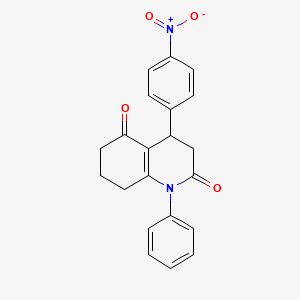
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
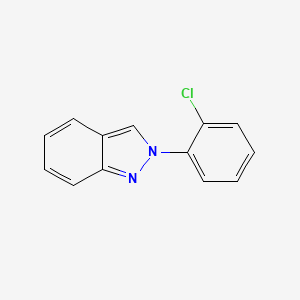
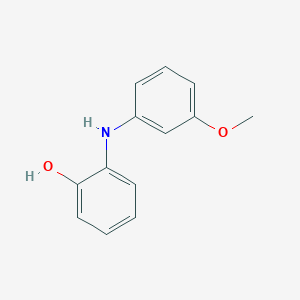
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
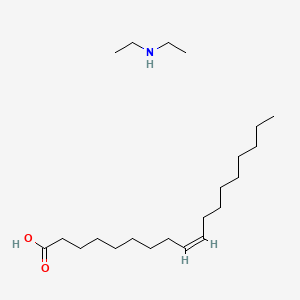
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
